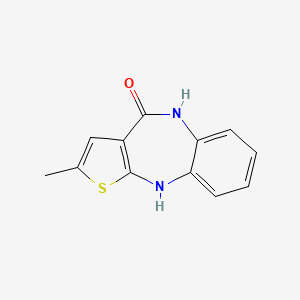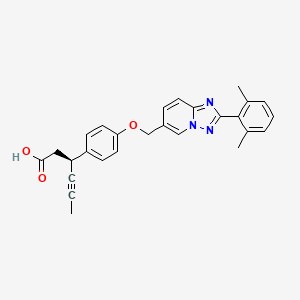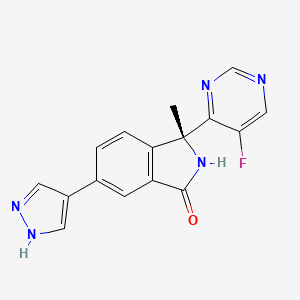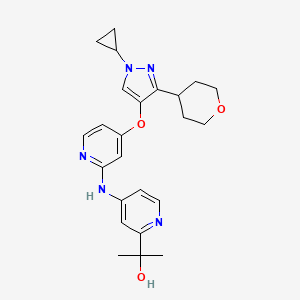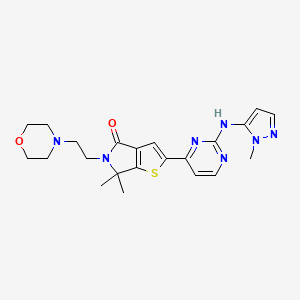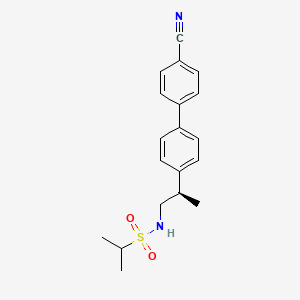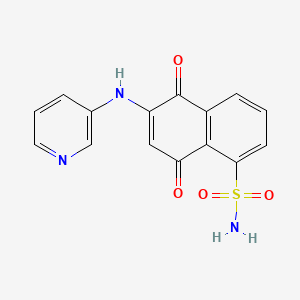
Mal-amido-PEG7-acid
Descripción general
Descripción
Mal-amido-PEG7-acid is a polyethylene glycol (PEG) derivative containing a maleimide group and a terminal carboxylic acid. The hydrophilic PEG spacer increases solubility in aqueous media. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) to form a stable amide bond. The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of biomolecules with a thiol .
Aplicaciones Científicas De Investigación
Mal-amido-PEG7-acid has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and other conjugates
Biology: Facilitates the attachment of biomolecules, such as proteins and peptides, to surfaces or other molecules
Medicine: Employed in drug delivery systems to improve the solubility and stability of therapeutic agents
Industry: Used in the production of functionalized polymers and materials for various applications
Mecanismo De Acción
Target of Action
Mal-amido-PEG7-acid is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
The this compound molecule contains a maleimide group and a terminal carboxylic acid . The maleimide group can react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ubiquitin-proteasome system . By forming PROTACs, this compound enables the selective degradation of target proteins. This is achieved by linking the target protein to an E3 ubiquitin ligase, which tags the target protein for degradation by the proteasome .
Pharmacokinetics
As a peg-based compound, it is expected to have good solubility in aqueous media due to the hydrophilic peg spacer .
Result of Action
The primary result of the action of this compound is the degradation of target proteins . By forming PROTACs that recruit an E3 ubiquitin ligase to a specific target protein, this compound enables the selective degradation of that protein. This can have various molecular and cellular effects depending on the function of the target protein .
Análisis Bioquímico
Biochemical Properties
The maleimide group in Mal-amido-PEG7-acid can react with a thiol group to form a covalent bond . This enables the connection of biomolecules with a thiol, such as certain enzymes and proteins. The nature of these interactions is covalent, meaning they are strong and not easily broken.
Molecular Mechanism
The molecular mechanism of action of this compound involves its reaction with thiol groups in biomolecules This reaction results in the formation of a covalent bond, which can lead to changes in the function of the biomolecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Mal-amido-PEG7-acid is synthesized through a series of chemical reactions involving the functionalization of PEG with maleimide and carboxylic acid groups. The process typically involves the following steps:
Activation of PEG: PEG is first activated by reacting with a suitable activating agent such as N-hydroxysuccinimide (NHS) to form PEG-NHS.
Introduction of Maleimide Group: The activated PEG-NHS is then reacted with a maleimide derivative to introduce the maleimide group.
Introduction of Carboxylic Acid Group: Finally, the PEG-maleimide is reacted with a carboxylic acid derivative to introduce the terminal carboxylic acid group
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Mal-amido-PEG7-acid undergoes several types of chemical reactions, including:
Substitution Reactions: The maleimide group reacts with thiol groups to form stable thioether bonds.
Amide Bond Formation: The terminal carboxylic acid reacts with primary amine groups in the presence of activators such as EDC or DCC to form stable amide bonds
Common Reagents and Conditions
EDC or DCC: Used as activators for the reaction between the carboxylic acid and primary amine groups.
Thiols: React with the maleimide group to form thioether bonds
Major Products Formed
Thioether Bonds: Formed from the reaction between the maleimide group and thiol groups.
Amide Bonds: Formed from the reaction between the carboxylic acid and primary amine groups
Comparación Con Compuestos Similares
Mal-amido-PEG7-acid is unique due to its combination of a maleimide group and a terminal carboxylic acid, which allows for versatile conjugation with both thiol and amine groups. Similar compounds include:
Mal-amido-PEG-acetic acid: Contains a maleimide group and a carboxylic acid but with a shorter PEG spacer.
Mal-amido-PEG-amine: Contains a maleimide group and an amine group instead of a carboxylic acid.
Mal-PEG-acid: Contains a maleimide group and a carboxylic acid but with a different PEG length.
These similar compounds offer different functionalities and properties, making this compound a versatile and unique compound for various applications.
Propiedades
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40N2O12/c27-21(3-6-26-22(28)1-2-23(26)29)25-5-8-33-10-12-35-14-16-37-18-20-38-19-17-36-15-13-34-11-9-32-7-4-24(30)31/h1-2H,3-20H2,(H,25,27)(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHEVLPWUXYBIOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40N2O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


